2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
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Overview
Description
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is a deuterated derivative of a compound commonly known as diclofenac. Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of diclofenac due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 typically involves the introduction of deuterium atoms into the diclofenac molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Hydrogen-Deuterium Exchange: Conducted in reactors designed to handle deuterium gas or deuterium oxide.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of diclofenac in biological systems.
Metabolic Pathway Analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites of diclofenac.
Drug Interaction Studies: The compound helps in understanding how diclofenac interacts with other drugs and its impact on metabolic enzymes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is similar to that of diclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: The non-deuterated version of the compound, widely used as an NSAID.
Aceclofenac: Another NSAID with similar anti-inflammatory properties.
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A structural analog with similar pharmacological effects.
Uniqueness
The uniqueness of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 lies in its deuterium atoms, which provide distinct advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics, making it a valuable tool for detailed studies .
Properties
IUPAC Name |
N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTRDXJOFLIH-VCDCVMORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660066 |
Source
|
Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217360-64-9 |
Source
|
Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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